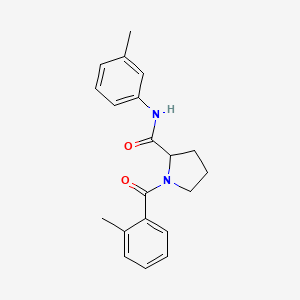
5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide, also known as BBTD, is a synthetic compound that belongs to the thiazolidinone class of compounds. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. BBTD is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and acetone.
Mechanism of Action
The mechanism of action of 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been shown to inhibit the activity of several key enzymes and transcription factors that are involved in these pathways, including NF-κB, Akt, and ERK1/2.
Biochemical and Physiological Effects
5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune response. 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide is its high potency and selectivity against cancer cells. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide is also relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments.
However, one of the limitations of 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide is its low water solubility, which can make it difficult to work with in aqueous environments. 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide also has limited stability in the presence of light and air, which can lead to degradation over time.
Future Directions
There are several potential future directions for research on 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide. One area of interest is the development of novel analogs and derivatives of 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide that may exhibit improved potency and selectivity against cancer cells. Another area of interest is the investigation of the potential applications of 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide in material science, such as in the development of new sensors and electronic devices. Finally, further studies are needed to elucidate the precise mechanism of action of 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide and to identify potential therapeutic targets for this compound.
Synthesis Methods
The synthesis of 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide involves the condensation of 4-bromobenzaldehyde and 2,3-diphenylthiazolidin-4-one in the presence of a catalyst such as piperidine. The reaction is carried out in refluxing ethanol, and the product is obtained after purification by recrystallization. The yield of 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide is typically around 70-80%.
Scientific Research Applications
5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been found to be particularly effective against breast cancer cells, with studies showing that it induces apoptosis (cell death) in these cells.
properties
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO3S/c23-18-13-11-16(12-14-18)15-20-21(25)24(19-9-5-2-6-10-19)22(28(20,26)27)17-7-3-1-4-8-17/h1-15,22H/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKFIMNNUIOGIG-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2N(C(=O)C(=CC3=CC=C(C=C3)Br)S2(=O)=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2N(C(=O)/C(=C\C3=CC=C(C=C3)Br)/S2(=O)=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-bromophenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5970740.png)

![1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5970750.png)
![2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide](/img/structure/B5970756.png)
![3,12,12b-trimethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B5970757.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide](/img/structure/B5970768.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970772.png)

![5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5970780.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2,2,2-trifluoroethanesulfonamide](/img/structure/B5970784.png)
![ethyl 4-({[1-(2,2-dimethylpropyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5970801.png)
